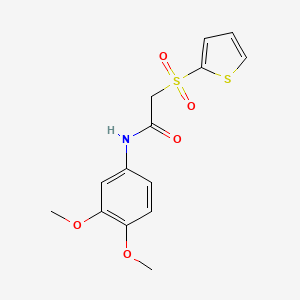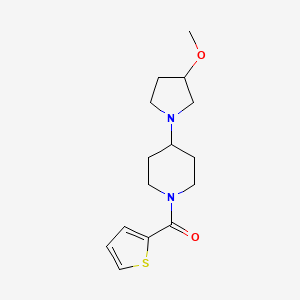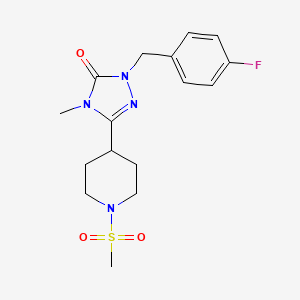![molecular formula C18H21ClN4O2S B2865622 1-(3-chlorophenyl)-3-[4-methyl-5-(4-methylpiperidine-1-carbonyl)-1,3-thiazol-2-yl]urea CAS No. 941916-44-5](/img/structure/B2865622.png)
1-(3-chlorophenyl)-3-[4-methyl-5-(4-methylpiperidine-1-carbonyl)-1,3-thiazol-2-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)-3-[4-methyl-5-(4-methylpiperidine-1-carbonyl)-1,3-thiazol-2-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorophenyl group, a thiazole ring, and a piperidine moiety
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-3-[4-methyl-5-(4-methylpiperidine-1-carbonyl)-1,3-thiazol-2-yl]urea typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced by reacting the thiazole intermediate with 4-methylpiperidine-1-carbonyl chloride in the presence of a base such as triethylamine.
Coupling with Chlorophenyl Isocyanate: The final step involves the reaction of the intermediate with 3-chlorophenyl isocyanate to form the desired urea derivative.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment.
Chemical Reactions Analysis
1-(3-chlorophenyl)-3-[4-methyl-5-(4-methylpiperidine-1-carbonyl)-1,3-thiazol-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
1-(3-chlorophenyl)-3-[4-methyl-5-(4-methylpiperidine-1-carbonyl)-1,3-thiazol-2-yl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-3-[4-methyl-5-(4-methylpiperidine-1-carbonyl)-1,3-thiazol-2-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
1-(3-chlorophenyl)-3-[4-methyl-5-(4-methylpiperidine-1-carbonyl)-1,3-thiazol-2-yl]urea can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)-3-(4-methylthiazol-2-yl)urea: Lacks the piperidine moiety, which may affect its biological activity and chemical reactivity.
1-(3-Chlorophenyl)-3-(4-methyl-5-(4-methylpiperidine-1-carbonyl)thiazol-2-yl)thiourea: Contains a thiourea group instead of a urea group, which may influence its chemical properties and interactions.
1-(3-Chlorophenyl)-3-(4-methyl-5-(4-methylpiperidine-1-carbonyl)thiazol-2-yl)carbamate: Features a carbamate group, which may alter its stability and reactivity compared to the urea derivative.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[4-methyl-5-(4-methylpiperidine-1-carbonyl)-1,3-thiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O2S/c1-11-6-8-23(9-7-11)16(24)15-12(2)20-18(26-15)22-17(25)21-14-5-3-4-13(19)10-14/h3-5,10-11H,6-9H2,1-2H3,(H2,20,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCVAPOIGDPSAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(N=C(S2)NC(=O)NC3=CC(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-benzyl-3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]propanamide](/img/structure/B2865540.png)

![N-cyclopentyl-2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2865543.png)
![7-[(2-chlorophenyl)methyl]-1,3,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/new.no-structure.jpg)
![N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-(ethanesulfonyl)benzamide](/img/structure/B2865545.png)
![N-[[2-(Trifluoromethyl)thiophen-3-yl]methyl]but-2-ynamide](/img/structure/B2865548.png)

![N-[(1-phenylcyclopropyl)methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2865552.png)
![4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2865553.png)
![{8-Methyl-1,4-dioxaspiro[4.5]decan-8-yl}methanamine](/img/structure/B2865556.png)
![(2R)-2-(2-chlorophenyl)-N-[cyano(4-fluorophenyl)methyl]-2-hydroxyacetamide](/img/structure/B2865557.png)



